3-(4-chloro-1-ethyl-1H-pyrazol-5-yl)-1-(1-methyl-1H-pyrazol-4-yl)-2-propen-1-one
Overview
Description
3-(4-chloro-1-ethyl-1H-pyrazol-5-yl)-1-(1-methyl-1H-pyrazol-4-yl)-2-propen-1-one is a useful research compound. Its molecular formula is C12H13ClN4O and its molecular weight is 264.71 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 264.0777887 g/mol and the complexity rating of the compound is 336. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Chemical Shifts and Spectroscopic Data
13C NMR Chemical Shifts of N-unsubstituted- and N-methyl-pyrazole Derivatives
- This study reports 13C shielding data for 100 derivatives of pyrazole, including a variety of substituents such as methyl, ethyl, chloro, and others, contributing to the understanding of the electronic environment in pyrazole compounds (Cabildo, Claramunt, & Elguero, 1984).
Hydrogen Bonding in Pyrazole Derivatives
Hydrogen-bonded Chains in Pyrazole Derivatives
- Investigations into the structure of certain pyrazole derivatives revealed the formation of hydrogen-bonded chains, providing insights into the molecular organization and potential application in designing new materials (Trilleras et al., 2005).
Synthesis and Molecular Structure
Synthesis of the Silver(I) Complex of a Pyrazole Derivative
- A general method for the synthesis of 4-(alkyl)pyrazoles and the subsequent formation of a silver(I) complex, highlighting the potential for creating new compounds with unique properties (Reger et al., 2003).
Polyfunctional Pyrazolyl Substituted and Fused Pyridines
Facile One-pot Syntheses of New Polyfunctional Pyrazolyl Substituted Pyridines
- This study presents a method for the synthesis of novel polyfunctional pyrazolyl-substituted pyridines, demonstrating the versatility of pyrazole derivatives in organic synthesis (Latif, Rady, & Döupp, 2003).
Biological Evaluation of Pyrazole Derivatives
Synthesis, Crystal Structure, and Biological Evaluation of Pyrazole Derivatives
- This research focuses on the synthesis and characterization of pyrazole derivatives, with a specific look at their potential to suppress cancer cell growth, showcasing the application of pyrazole compounds in medicinal chemistry (Zheng et al., 2010).
Properties
IUPAC Name |
(E)-3-(4-chloro-2-ethylpyrazol-3-yl)-1-(1-methylpyrazol-4-yl)prop-2-en-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN4O/c1-3-17-11(10(13)7-15-17)4-5-12(18)9-6-14-16(2)8-9/h4-8H,3H2,1-2H3/b5-4+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYQUFWXMKGGBRM-SNAWJCMRSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)Cl)C=CC(=O)C2=CN(N=C2)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=C(C=N1)Cl)/C=C/C(=O)C2=CN(N=C2)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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